4-Fluoroazocan-5-ol
Description
4-Fluoroazocan-5-ol is an eight-membered azocane ring system substituted with a hydroxyl group at position 5 and a fluorine atom at position 2. Fluorine’s electronegativity and small atomic radius often enhance metabolic stability, bioavailability, and binding affinity in medicinal chemistry, making fluorinated azocanes promising candidates for pharmacological applications .
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
4-fluoroazocan-5-ol |
InChI |
InChI=1S/C7H14FNO/c8-6-3-5-9-4-1-2-7(6)10/h6-7,9-10H,1-5H2 |
InChI Key |
ZAUKAOKPECLJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CCNC1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroazocan-5-ol typically involves the fluorination of azocane derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride (KF), reacts with an azocane precursor under specific conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoroazocan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different fluorinated azocane derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-Fluoroazocan-5-one, while reduction can produce 4-Fluoroazocan-5-amine.
Scientific Research Applications
4-Fluoroazocan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoroazocan-5-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Azocane Derivatives with Substituent Variations
5-Methylazocan-5-ol
- Structure : Azocane core with a methyl group at position 3.
- Biological Activity : Exhibits antimicrobial and cytotoxic properties, though its mechanism may differ due to the lack of fluorine’s electron-withdrawing effects .
5-Fluoroazepan-4-ol Hydrochloride
- Structure : A seven-membered azepane ring with fluorine at position 5 and hydroxyl at position 4.
- Key Differences : Smaller ring size (azepane vs. azocane) alters conformational flexibility and ring strain. The fluorine’s position may influence hydrogen bonding and solubility.
Acetic acid;5-fluorooxan-2-ol
- Structure : A six-membered oxane ring with fluorine at position 5 and an acetic acid moiety.
- Key Differences : The oxane ring’s oxygen atom increases polarity compared to azocane’s nitrogen. Fluorine enhances antimicrobial activity, as seen in its higher efficacy compared to chloro/bromo analogs .
Table 1: Comparison of Azocane and Related Heterocycles
Fluorinated Heterocycles with Bioactive Profiles
5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol
- Structure : Oxazole ring with a fluorophenyl group.
- Key Differences : The oxazole core differs in aromaticity and electron distribution compared to azocane. Fluorophenyl groups are common in drug design for their metabolic stability.
- Biological Activity : Shows varied pharmacological effects; structural analogs highlight the importance of substitution patterns on activity .
3-(4-Fluorophenyl)-5-methylisoxazol-4-OL
- Structure : Isoxazole ring with fluorophenyl and methyl groups.
- Key Differences : The isoxazole’s oxygen-nitrogen heterocycle offers distinct reactivity. Fluorine at the 4-position may improve pharmacokinetics compared to chloro analogs .
Table 2: Fluorinated Heterocycles with Structural Similarities
Substituent Effects on Reactivity and Activity
- Fluorine vs.
- Halogen Comparisons : Chloro/bromo analogs (e.g., acetic acid;5-chlorooxan-2-ol) show reduced antimicrobial activity compared to fluoro derivatives, underscoring fluorine’s unique advantages .
- Positional Isomerism : In 3-(4-fluorophenyl)-5-methylisoxazol-4-OL, fluorine’s para position on the phenyl ring optimizes steric and electronic interactions, a principle applicable to azocane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
